3-Fluoro-5-(trifluoromethyl)phenylacetonitrile CAS number
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile CAS number
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key fluorinated building block for the pharmaceutical and agrochemical industries. The document details its chemical properties, plausible synthetic routes, critical applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced fluorinated intermediates. The unique substitution pattern of this molecule, featuring both fluoro and trifluoromethyl groups, offers significant advantages in modulating the physicochemical and pharmacological properties of target molecules.
Chemical Identity and Physicochemical Properties
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl (CF3) group on the phenyl ring makes it a highly valuable intermediate in medicinal chemistry.[1][2] The CF3 group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Table 1: Key Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 239087-12-8 | [3][4] |
| Molecular Formula | C9H5F4N | [3][5] |
| Molecular Weight | 203.14 g/mol | [3][5] |
| MDL Number | MFCD00061181 | [3] |
Note: Detailed physical properties like boiling point, melting point, and density are not consistently available in public literature and should be confirmed via the supplier's Certificate of Analysis.
Synthesis and Reaction Mechanisms
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the conversion of a corresponding benzyl halide or alcohol precursor. A common and effective method is the cyanation of a benzyl bromide or chloride. The rationale behind this approach is the reliable and high-yielding nature of nucleophilic substitution where the cyanide ion displaces the halide.
A plausible synthetic pathway is outlined below. This process starts from the commercially available 3-fluoro-5-(trifluoromethyl)aniline, leveraging well-established transformations in organic synthesis.
Caption: A plausible multi-step synthesis pathway for the target compound.
Methodology Explained:
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Diazotization: The process begins with the diazotization of 3-fluoro-5-(trifluoromethyl)aniline using sodium nitrite in a strong acid like hydrobromic acid to form an in-situ diazonium salt. This is a standard transformation for converting anilines into a wide array of functional groups.
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Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide to install a bromine atom onto the aromatic ring, yielding 3-bromo-5-fluoro-1-(trifluoromethyl)benzene.
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Benzylic Bromination: Assuming a precursor with a methyl group is used, a benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator would create the key benzyl bromide intermediate.
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Cyanation: The final step is a nucleophilic substitution where the benzyl bromide is treated with a cyanide salt, such as sodium or potassium cyanide, in a solvent like DMSO or acetone. This displaces the bromide to form the desired nitrile product. This reaction is highly effective for synthesizing arylacetonitriles.
Applications in Research and Drug Development
Arylacetonitriles are versatile intermediates in organic synthesis. The title compound is particularly significant due to its specific fluorination pattern, which is highly sought after in modern drug design.[2]
The Role of Fluorine and Trifluoromethyl Groups:
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Metabolic Stability: The trifluoromethyl group is exceptionally stable and can block metabolic pathways, such as aromatic hydroxylation, which can increase a drug's half-life.[1]
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Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
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Binding Affinity: The high electronegativity of the CF3 group can alter the electronic profile of a molecule, leading to stronger interactions with target proteins.
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Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or a methyl group, allowing chemists to fine-tune a molecule's properties.[1]
This compound serves as a critical starting material for synthesizing more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active compounds.
Caption: Versatility of the nitrile group for downstream derivatization.
Safety, Handling, and Storage
As with many activated aromatic compounds, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile requires careful handling. The information below is synthesized from safety data sheets for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Class | Classification & Statement | Precautionary Measures (Examples) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation | Causes skin irritation.[6] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation.[6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[6] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
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Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[5][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[5][6]
Storage and Handling:
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Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate with high value for synthetic and medicinal chemists. Its unique electronic and steric properties, imparted by the strategic placement of fluorine and trifluoromethyl groups, make it an essential building block for the development of next-generation pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and handling requirements is paramount for its effective and safe utilization in a research and development setting.
References
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Capot Chemical. MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Available from: [Link]
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African Rock Art. 3-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]
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O'Hagan, D. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]
- 4. 239087-12-8|3-Fluoro-5-(trifluoromethyl)phenylacetonitrile|BLD Pharm [bldpharm.com]
- 5. capotchem.com [capotchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
